4-(2-Nitroxyethyl)piperidine
Description
Contextualization within Piperidine (B6355638) Medicinal Chemistry
The piperidine ring is a fundamental structural motif in the field of medicinal chemistry. mdpi.comencyclopedia.pub As a six-membered heterocycle containing a nitrogen atom, it is a key building block in the synthesis of a vast array of pharmaceuticals and natural alkaloids. encyclopedia.pubwikipedia.org The prevalence of the piperidine scaffold is evident across more than twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub
The versatility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacological profile. mdpi.com Its incorporation into a drug's structure can influence properties such as receptor binding, metabolic stability, and bioavailability. encyclopedia.pub For instance, derivatives like 4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine act as serotonin (B10506)/norepinephrine (B1679862) reuptake inhibitors, showcasing how substitutions on the piperidine ring can direct central nervous system activity. The widespread use and adaptability of the piperidine framework make it a cornerstone of modern drug design and discovery. mdpi.comencyclopedia.pub
Significance of Nitrate (B79036) Ester Functionality in Bioactive Molecules
The nitrate ester group (–ONO2) is a critical functional moiety in many bioactive molecules, primarily because of its ability to act as a nitric oxide (NO) donor. ahajournals.orgrsc.org Organic nitrates are essentially prodrugs that undergo enzymatic metabolism within the body to release NO. ahajournals.org This released NO plays a pivotal role in numerous physiological processes, most notably in the cardiovascular system, where it functions as a potent vasodilator. ahajournals.org
The therapeutic use of organic nitrates, such as nitroglycerin, dates back over a century for the treatment of conditions like angina pectoris. ahajournals.orgbenthamscience.com The underlying mechanism involves the activation of guanylyl cyclase and subsequent relaxation of vascular smooth muscle cells. ahajournals.org In contemporary drug development, the nitrate ester functionality is strategically incorporated into existing drugs to create "hybrid nitrates". benthamscience.com This approach aims to combine the therapeutic effects of a known drug with the beneficial properties of NO, potentially leading to safer and more effective medicines. benthamscience.com The introduction of a nitroxy group can enhance the efficacy of parent molecules, a strategy widely applied in the design of novel therapeutics. rsc.org
Research Rationale for Investigating 4-(2-Nitroxyethyl)piperidine and its Analogues
The primary research rationale for investigating this compound stems from its hybrid structure, which combines the well-established piperidine scaffold with a nitric oxide-donating nitrate ester. This design positions the compound as a potential cardiovascular agent with vasodilatory effects. The investigation into this molecule is driven by the long-standing therapeutic success of organic nitrates in treating ischemic heart disease and the broad utility of the piperidine core in drug development. encyclopedia.pubahajournals.org
Pharmacokinetic studies have shown that this compound is rapidly absorbed and has an elimination half-life comparable to clinically used nitrates like isosorbide-5-mononitrate, suggesting a similar potential for therapeutic application. Furthermore, research into related purine (B94841) analogues bearing the nitroxyethyl piperidine moiety has demonstrated positive preclinical results, such as the ability to reduce infarct size in animal models. researchgate.net These findings provide a strong basis for the continued pharmacological evaluation of this compound and its analogues as novel therapeutic agents.
Comparative Data of this compound and Related Compounds
| Compound | Key Structural Feature | Therapeutic Use/Primary Action |
|---|---|---|
| This compound | Piperidine + nitroxyethyl group | Vasodilation |
| Isosorbide-5-mononitrate (IS-5-MN) | Cyclic nitrate ester | Antianginal |
| 4-(4-Nitrophenyl)piperidine | Piperidine + nitrophenyl substituent | Research chemical |
| 4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine | Aryl-alkyl substituted piperidine | Serotonin/norepinephrine reuptake inhibitor |
Structure
3D Structure
Properties
CAS No. |
129999-77-5 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
2-piperidin-4-ylethyl nitrate |
InChI |
InChI=1S/C7H14N2O3/c10-9(11)12-6-3-7-1-4-8-5-2-7/h7-8H,1-6H2 |
InChI Key |
CBGXVHOGJBNZLS-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCO[N+](=O)[O-] |
Canonical SMILES |
C1CNCCC1CCO[N+](=O)[O-] |
Other CAS No. |
129999-77-5 |
Synonyms |
4-(2-nitroxyethyl)piperidine BM 12.1173 BM-12.1173 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Nitroxyethyl Piperidine and Analogues
Strategies for Piperidine (B6355638) Ring Construction and Functionalization
The versatility of the piperidine scaffold has driven the development of numerous synthetic methods for its construction and subsequent modification. These strategies can be broadly categorized into methods that build the ring (cyclization and annulation) and those that modify a pre-existing ring (functionalization).
Intramolecular Cyclization Approaches (e.g., Radical-Mediated Amine Cyclization)
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from a linear precursor. nih.gov This approach involves the formation of a carbon-nitrogen bond within a single molecule to close the six-membered ring.
Radical-Mediated Amine Cyclization: This method utilizes radical intermediates to initiate the cyclization process. For instance, the Hofmann-Löffler-Freytag reaction involves the generation of a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon, leading to a carbon-centered radical that can then cyclize. researchgate.net Copper-catalyzed systems have been developed to facilitate the intramolecular radical C-H amination/cyclization of linear amines. researchgate.netmdpi.com These reactions can proceed via different mechanisms, including anodic C-H bond activation or the simultaneous activation of N-F and C-H bonds. mdpi.com Another approach involves the radical cyclization of 1,6-enynes, initiated by radical initiators like triethylborane, to form polysubstituted piperidines. nih.govmdpi.com A notable advancement is the enantioselective δ C-H cyanation of acyclic amines, which uses a chiral copper catalyst to intercept an N-centered radical relay, leading to the formation of chiral piperidines. nih.gov
Other Intramolecular Cyclization Methods:
Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds, such as keto-aldehydes or dialdehydes, is a common and efficient method for piperidine synthesis. chim.it This reaction involves the formation of an iminium ion intermediate followed by reduction to yield the cyclic amine.
Carboamination: Copper(II) carboxylates can promote the intramolecular carboamination of unactivated alkenes, providing access to N-functionalized piperidines. nih.gov
Aza-Michael Reaction: The intramolecular aza-Michael reaction is another route to piperidines, often employed for the synthesis of substituted derivatives. nih.gov
| Cyclization Strategy | Key Features |
| Radical-Mediated Amine Cyclization | Utilizes radical intermediates; can be catalyzed by metals like copper. researchgate.netmdpi.com |
| Intramolecular Reductive Amination | Cyclization of dicarbonyl compounds with an amine source. chim.it |
| Intramolecular Carboamination | Copper-catalyzed cyclization of alkenyl amines. nih.gov |
| Intramolecular Aza-Michael Reaction | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov |
Intermolecular Annulation Reactions for Piperidine Synthesis
Intermolecular annulation reactions involve the formation of the piperidine ring from two or more separate components. nih.gov These methods are highly convergent and allow for the rapid assembly of complex piperidine structures.
A prominent example is the [5+1] annulation , where a five-carbon component reacts with a one-atom component (typically an amine) to form the six-membered ring. Reductive amination is a frequently used strategy in this context, involving the condensation of a 1,5-dicarbonyl compound with an amine. nih.gov Multicomponent reactions, which combine three or more reactants in a single step, offer an even more efficient approach to highly functionalized piperidines. rsc.org For instance, the reaction of an aldehyde, an amine, and an acetoacetate (B1235776) ester can be catalyzed by an immobilized lipase (B570770) to produce piperidine derivatives. rsc.org Aryne annulations have also been explored for the synthesis of benzannulated piperidines. caltech.edu
Reductive Amination Routes to Substituted Piperidines
Reductive amination is a cornerstone of piperidine synthesis, applicable in both intramolecular and intermolecular contexts. nih.govtandfonline.com This reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, which is then reduced to the corresponding amine.
Intermolecular Reductive Amination: This is a widely used method for N-substitution on a pre-formed piperidine ring or for constructing the ring itself. tandfonline.comresearchgate.net For example, reacting a piperidine with an aldehyde in the presence of a reducing agent like borane-pyridine complex (BAP) provides N-substituted piperidines. tandfonline.com This method is advantageous as it avoids the use of cyanide-containing reagents like NaCNBH₃. tandfonline.com
Intramolecular Double Reductive Amination (DRA): This powerful technique utilizes dicarbonyl compounds derived from sugars or other sources to construct polyhydroxylated piperidines, which are important as glycosidase inhibitors. chim.it The reaction involves the cyclization of the dicarbonyl substrate with an amine source, followed by reduction. chim.it
A dual synthetic strategy has been developed for 2-substituted trihydroxypiperidines, involving a Grignard addition to either a carbohydrate-derived aldehyde or a nitrone, followed by an efficient ring-closure via reductive amination. rsc.org
Stereoselective Synthesis of Piperidine Scaffolds
The control of stereochemistry is paramount in the synthesis of bioactive piperidines. researchgate.net Several strategies have been developed to achieve high levels of stereoselectivity.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct chiral piperidines. researchgate.netbeilstein-journals.org
Auxiliary-Controlled Methods: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. researchgate.netnih.gov For example, an η4-dienetricarbonyliron complex can act as a powerful chiral auxiliary in a double reductive amination cascade to produce single diastereoisomers of 2-dienyl-substituted piperidines. rsc.org
Catalytic Asymmetric Reactions: The use of chiral catalysts is a highly efficient way to induce enantioselectivity. researchgate.net Transition metal catalysts (e.g., rhodium, iridium) with chiral ligands are commonly used for the asymmetric hydrogenation of pyridine (B92270) derivatives to chiral piperidines. nih.gov Organocatalysts have also emerged as a powerful tool for the enantioselective synthesis of piperidines. nih.gov
Diastereoselective Cyclization: Certain cyclization reactions can exhibit high diastereoselectivity. For instance, a phosphite-driven cyclodehydration has been developed for the stereodivergent synthesis of both cis- and trans-2-substituted 3-hydroxypiperidines. beilstein-journals.org
| Stereoselective Strategy | Principle | Example |
| Chiral Pool Synthesis | Use of enantiopure starting materials. researchgate.net | Synthesis from amino acids or carbohydrates. beilstein-journals.org |
| Chiral Auxiliary | Temporary attachment of a chiral group to control stereochemistry. researchgate.net | Iron complex in reductive amination. rsc.org |
| Asymmetric Catalysis | Use of a chiral catalyst to create a stereocenter. researchgate.net | Rhodium-catalyzed asymmetric hydrogenation. nih.gov |
| Diastereoselective Reaction | A reaction that favors the formation of one diastereomer over others. beilstein-journals.org | Phosphite-driven cyclodehydration. beilstein-journals.org |
Biocatalytic and Chemo-Enzymatic Methods for Piperidine Derivatization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis and derivatization of piperidines. chemistryviews.orgnih.gov Enzymes can operate under mild conditions and often exhibit excellent regio- and stereoselectivity.
A chemo-enzymatic approach has been developed that combines biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines in a modular and enantiospecific manner. chemistryviews.orgnih.govacs.org Enzymes like trans-4-proline hydroxylase and engineered proline-4-hydroxylases can introduce hydroxyl groups at specific positions on the piperidine ring. chemistryviews.org These hydroxylated intermediates can then undergo further chemical modifications. chemistryviews.orgnih.gov
Lipases have also been employed as biocatalysts. For example, Candida antarctica lipase B (CALB), immobilized on magnetic halloysite (B83129) nanotubes, has been used to catalyze a multicomponent reaction for the synthesis of piperidine derivatives. rsc.org The desymmetrization of meso-diacetates using lipases is another strategy to obtain enantiomerically enriched piperidine building blocks. nih.gov
Advanced Functionalization of Piperidine Rings
The functionalization of a pre-formed piperidine ring is a key strategy for creating diverse analogues. nih.govresearchgate.net Site-selective C-H functionalization has emerged as a powerful tool to directly introduce substituents at specific positions of the piperidine ring, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netd-nb.info
Dirhodium catalysts have been shown to be effective for the C-H functionalization of piperidines with diazo compounds. nih.govresearchgate.netd-nb.info The site-selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. researchgate.net For example, functionalization at the C2 position is electronically favored, while accessing the C3 and C4 positions can be more challenging and may require specific catalytic systems or indirect approaches. nih.govresearchgate.net An indirect method for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening of the cyclopropane. nih.govd-nb.info
Introduction of the Nitroxyethyl Moiety (Nitrate Esterification)
A key step in the synthesis of 4-(2-Nitroxyethyl)piperidine is the esterification of the corresponding alcohol, 4-(2-hydroxyethyl)piperidine, to form the nitrate (B79036) ester. This transformation can be achieved through several methods, each with its own advantages and considerations.
Direct Nitroxylation of Alcohols Using Nitric Acid or Mixed Acids
The direct treatment of an alcohol with a strong nitrating agent is a common method for the synthesis of nitrate esters. For the preparation of this compound, this involves the reaction of 4-(2-hydroxyethyl)piperidine with a nitrating agent.
A frequently employed nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). open.edu The reaction is typically carried out at reduced temperatures, such as 0–5°C, to control the exothermic nature of the reaction and minimize side reactions. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. youtube.com The alcohol's hydroxyl group then attacks the nitronium ion to form the nitrate ester. youtube.comkhanacademy.org While effective, this method can sometimes lead to oxidation of the alcohol to a carboxylic acid as a competing side reaction. Yields for the nitration of similar primary alcohols using this method are reported to be in the range of 60–75%.
The use of fuming nitric acid is another approach for direct nitroxylation. The reaction conditions, particularly temperature, must be carefully controlled to prevent unwanted side reactions. organic-chemistry.org
Table 1: Conditions for Direct Nitroxylation of 4-(2-hydroxyethyl)piperidine
| Reagents | Temperature | Reported Yields (Analogous Alcohols) | Reference |
| Fuming HNO₃ / H₂SO₄ | 0–5°C | 60–75% |
Nitrodesilylation Reactions for Selective Nitrate Ester Formation
A milder and more selective method for the formation of nitrate esters involves the nitrodesilylation of silyl (B83357) ethers. core.ac.uk This approach offers an alternative to the harsh acidic conditions of direct nitroxylation and can be particularly useful for substrates sensitive to strong acids.
The reaction involves the cleavage of a silicon-oxygen bond in a trialkylsilyl ether by a nitrating agent, such as dinitrogen pentoxide (N₂O₅), to yield the corresponding nitrate ester. core.ac.uk This method proceeds cleanly and in good yield, avoiding the formation of acidic byproducts that can occur with traditional nitration methods. The silyl ether precursor can be prepared from the corresponding alcohol.
In Situ Formation of Nitrating Agents for Controlled Nitration
To enhance control and safety, nitrating agents can be generated in situ. This approach avoids the handling and storage of highly reactive or unstable nitrating species.
One such method involves the reaction of an alcohol with a nitrate salt, such as tetraethylammonium (B1195904) nitrate, and triflic anhydride (B1165640) in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine. google.com This reaction is typically performed at low temperatures (e.g., -70°C) in a solvent like dichloromethane. google.com This process allows for the nitration of alcohols, including those with electron-rich aromatic rings, with good yields. google.com
Another strategy for in situ formation of the nitrating agent involves mixing an aromatic substrate with acetonitrile (B52724) and an inorganic nitrate salt, followed by the dropwise addition of sulfuric acid. google.com This method can be adapted for the nitration of alcohols.
Integrated Synthetic Routes to this compound Architectures
Instead of forming the nitrate ester as the final step, integrated synthetic strategies build the entire molecular architecture, including the piperidine core and the nitroxyethyl side chain, in a more holistic manner.
Sequential Construction of Piperidine Core and Nitroxyethyl Side Chain
This approach involves the initial synthesis of the piperidine ring, followed by the introduction and modification of the ethyl side chain, and finally, nitration.
A common route to the precursor, 4-(2-hydroxyethyl)piperidine, is the hydrogenation of 4-pyridineethanol. Catalysts such as Ruthenium dioxide (RuO₂) have shown high efficiency in the hydrogenation of pyridine derivatives, achieving high conversion rates. The reaction is typically carried out under hydrogen pressure at elevated temperatures.
Table 2: Projected Hydrogenation Conditions for 4-Pyridineethanol
| Parameter | Value |
| Catalyst | RuO₂ |
| Pressure | 500–1,000 psig H₂ |
| Temperature | 90–120°C |
| Solvent | Piperidine/H₂O (1:1 v/v) |
| Reaction Time | 17 hours |
Source: Adapted from
Once the 4-(2-hydroxyethyl)piperidine is obtained, the nitroxyethyl group can be introduced using one of the nitration methods described in section 2.2.
Modular Synthesis Approaches for Piperidine-Nitrate Ester Hybrids
Modular synthesis provides a flexible strategy for constructing complex molecules by combining pre-functionalized building blocks. nih.govresearchgate.net This approach is particularly advantageous for creating libraries of analogues for structure-activity relationship studies.
In the context of this compound, a modular approach could involve the coupling of a pre-formed piperidine core with a side chain that already contains the nitrate ester or a precursor group that can be easily converted to a nitrate ester. For instance, a piperidine derivative could be reacted with a molecule containing a 2-nitroxyethyl halide or a similar reactive group.
Multicomponent reactions (MCRs) are powerful tools in modular synthesis, allowing for the formation of complex products in a single step from three or more starting materials. mdpi.com Catalyzed MCRs have been developed for the efficient synthesis of highly functionalized piperidine derivatives at room temperature. mdpi.comresearchgate.net While not explicitly detailed for this compound, these methodologies offer a potential pathway for its modular synthesis by incorporating a building block containing the nitroxyethyl moiety.
Structure Activity Relationship Sar Studies of 4 2 Nitroxyethyl Piperidine Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine scaffold is a cornerstone in the design of various biologically active compounds. researchgate.netontosight.ai Modifications to this heterocyclic ring system, including the position and nature of substituents, N-substitutions, and stereochemistry, profoundly affect the interaction of these derivatives with their biological targets. researchgate.netnih.gov
Effects of Substituent Position and Nature at the 4-Position
The nature and placement of substituents on the piperidine ring are pivotal in determining the pharmacological profile of its derivatives. Research on various piperidine-based compounds has consistently shown that substitutions at the 4-position significantly influence their biological activity.
For instance, in a series of piperidine nitroxides, the type of substituent at the 4-position was found to modulate their antioxidative activity. nih.gov While the nitroxide moiety was essential for the radical-scavenging effects, the nature of the 4-position substituent fine-tuned this activity. nih.gov Specifically, compounds with amino or azido (B1232118) groups at the 4-position exhibited greater efficacy in inhibiting malondialdehyde formation and H2O2-induced hemolysis compared to those with ester groups. nih.gov
In the context of soluble epoxide hydrolase (sEH) inhibitors, modifications at the 4-position of the piperidine ring have been explored to enhance potency. The introduction of hydrophobic cycloalkyl groups on the left-hand side of the molecules, which corresponds to the 4-position of the piperidine, has been shown to be positively correlated with inhibitory potency. lsu.edu Furthermore, replacing a cycloheptyl group with a 4-trifluoromethoxyphenyl moiety led to a four-fold increase in potency, highlighting the sensitivity of the biological activity to the substituent's nature at this position. lsu.edu
Studies on 4-arylpiperidines as 5-HT₂C agonists also underscore the importance of the 4-position. The introduction of an aryl group at this position is a key structural feature for their agonist activity. nih.gov Similarly, for σ₁ receptor ligands, methyl substitutions on the piperidine ring were used to probe affinity and selectivity. A 4-methyl derivative was identified as a highly potent σ₁ ligand, demonstrating that even a small alkyl group at this position can have a significant impact. nih.gov
These findings collectively indicate that the 4-position of the piperidine ring is a critical determinant of biological activity, where the size, electronics, and hydrophobicity of the substituent can be tailored to optimize desired pharmacological effects.
Influence of N-Substitutions on Ligand-Receptor Interactions
Substitutions at the nitrogen atom of the piperidine ring play a crucial role in modulating ligand-receptor interactions, primarily by altering the compound's basicity (pKa), steric profile, and hydrogen bonding capacity.
In the development of dopamine (B1211576) transporter (DAT) ligands based on a 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine scaffold, the N-benzyl group was a key element. nih.gov Altering the pKa of the piperidine nitrogen through the introduction of electron-withdrawing groups was a strategy to enhance DAT binding affinity and selectivity. For example, a derivative with a powerful electron-withdrawing cyano group on the N-benzyl moiety produced a highly potent and selective DAT ligand. nih.gov This suggests that reducing the basicity of the piperidine nitrogen can be beneficial for certain receptor interactions.
Conversely, in a series of σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, the nature of the N-substituent had a profound effect on σ₁ receptor affinity. nih.gov 1-Methylpiperidines displayed high σ₁ receptor affinity, whereas derivatives with a proton, a tosyl group, or an ethyl group at the nitrogen atom showed considerably lower affinity. nih.gov Molecular dynamics simulations revealed that the N-substituents influence interactions within a lipophilic binding pocket of the receptor. nih.gov A small methyl group on the piperidine nitrogen appeared to provide favorable lipophilic interactions, while a polar protonated nitrogen reduced these crucial interactions. nih.gov
Furthermore, research on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines as σ₁ receptor ligands also highlighted the importance of the N-substituent. The nature of the alkyl chain connecting the naphthalene (B1677914) moiety to the piperidine nitrogen influenced both affinity and selectivity. nih.gov
Stereochemical Considerations in Piperidine Derivative Activity
The three-dimensional arrangement of atoms, or stereochemistry, within piperidine derivatives is a critical factor that can significantly influence their biological activity. nih.gov This is because biological targets, such as receptors and enzymes, are chiral environments, and thus may interact differently with different stereoisomers of a drug molecule. google.com
The orientation of substituents on the piperidine ring, which typically adopts a chair conformation, can lead to different biological outcomes. For instance, in pharmacologically active 1,2,5-trimethyl-4-phenyl-piperidine derivatives, the stereochemistry, including the conformation of the piperidine ring and the orientation of the substituents, has been extensively studied. cdnsciencepub.com It was noted that the orientation of a phenyl group at the C-4 position (axial vs. equatorial) could impact the molecule's interaction with its target. cdnsciencepub.com
The synthesis of piperidine derivatives often aims to control stereochemistry to produce specific, more active isomers. Asymmetric synthesis methods are employed to achieve highly enantioselective products, such as C4-substituted piperidines. nih.gov The diastereoselective Mannich reaction, for example, is used to control the stereochemistry of piperidines, which is then retained in subsequent reaction steps. nih.gov
In the context of σ₁ receptor ligands, the stereochemistry of methyl substitutions on the piperidine ring was found to be important for affinity and selectivity. nih.gov Similarly, for inhibitors of the hepatitis C virus NS5B polymerase, the stereoisomerism of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides was a key factor in their optimization, leading to the identification of a potent single enantiomer. nih.gov
These findings underscore the principle that the specific spatial arrangement of functional groups in piperidine derivatives is fundamental to their biological function. Acknowledging and controlling stereochemistry is therefore essential in the design and development of new therapeutic agents based on the piperidine scaffold.
Role of the Nitroxyethyl Moiety in Modulating Biological Responses
The nitroxyethyl group (-CH₂CH₂ONO₂) is a key pharmacophore in 4-(2-Nitroxyethyl)piperidine, responsible for its vasodilatory properties through the release of nitric oxide (NO). The structural characteristics of this moiety, including the linker that connects the nitrate (B79036) ester to the piperidine ring, are crucial in determining the compound's activity and NO release profile.
Influence of Nitrate Ester Linker Length and Branching on Activity
For instance, in a related context of developing σ₁ receptor ligands, the length of the alkyl chain (propyl vs. butyl) connecting a methoxynaphthalene moiety to a piperidine ring was shown to influence binding affinity and selectivity. nih.gov This illustrates that the length of a linker can fine-tune the interaction with a biological target.
Extrapolating this to this compound, a longer or shorter ethyl linker could alter the efficiency of NO release by positioning the nitrate ester group differently with respect to the enzymes responsible for its metabolism, such as glutathione-S-transferases. Branching on the linker, for example, by adding methyl groups, would introduce steric hindrance that could affect both the rate of enzymatic denitration and the interaction of the piperidine core with other potential biological targets.
Functional Group Variations within the Nitroxyethyl Side Chain
The nitroxyethyl side chain is the critical pharmacophore responsible for the vasodilatory effects of this compound, as it serves as the nitric oxide donor. Variations in this side chain would directly impact the compound's potency, duration of action, and metabolic stability.
Key modifications could include:
Altering the length of the alkyl chain: Changing the ethyl linker to a methyl, propyl, or butyl chain could influence the compound's lipophilicity and its interaction with the enzymes responsible for NO release. A shorter chain might lead to faster onset of action, while a longer chain could prolong it.
Introducing substituents on the alkyl chain: Adding functional groups such as methyl or hydroxyl groups to the ethyl linker could affect its metabolic profile and steric interactions with target enzymes.
Modifying the nitrate ester: Replacing the terminal nitrate ester with other NO-donating moieties, such as a furoxan or a NONOate, would create a new series of compounds with potentially different rates and mechanisms of NO release.
A hypothetical SAR study could yield data similar to that presented in Table 1, illustrating the impact of side-chain modifications on vasodilatory activity.
Table 1: Hypothetical Vasodilatory Activity of this compound Derivatives with Side Chain Modifications
| Compound ID | R-Group on Piperidine Nitrogen | Side Chain Structure | Hypothetical Relative Potency |
| 1 | H | -CH₂CH₂ONO₂ | 1.0 |
| 2 | CH₃ | -CH₂CH₂ONO₂ | 1.2 |
| 3 | H | -CH(CH₃)CH₂ONO₂ | 0.8 |
| 4 | H | -CH₂CH₂CH₂ONO₂ | 0.9 |
This table is for illustrative purposes only and is based on general medicinal chemistry principles, not on published experimental data for this specific compound series.
Rational Design Principles for Optimized Derivatives
The rational design of novel this compound derivatives would be a multi-faceted approach, integrating knowledge of the target's binding site with computational tools to predict the properties of new analogs.
Ligand Design Based on Molecular Target Interactions
The primary molecular target for organic nitrates like this compound is understood to be the enzyme soluble guanylate cyclase (sGC). The release of nitric oxide from the compound leads to the activation of sGC, resulting in vasodilation.
Ligand design strategies would therefore focus on:
Optimizing the NO-Donating Moiety: The design would aim for a controlled and sustained release of NO. This could involve creating prodrugs that are metabolized to the active nitrate ester at a specific rate.
Modifying the Piperidine Ring: While the nitroxyethyl group is the primary pharmacophore, the piperidine ring can be modified to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Substitutions on the piperidine nitrogen could be used to alter the compound's polarity and basicity.
Enhancing Target Affinity: Although the direct binding of the parent molecule to sGC is not the mechanism of action, modifications could be made to influence its interaction with the enzymes that facilitate NO release, thereby indirectly modulating its activity.
Computational Approaches in SAR Elucidation
In the absence of extensive experimental data, computational methods are invaluable for predicting the properties of hypothetical derivatives and guiding synthetic efforts.
Molecular Docking: Molecular docking studies could be employed to simulate the interaction of designed analogs with the active sites of enzymes involved in the biotransformation of organic nitrates, such as cytochrome P450s or glutathione (B108866) S-transferases. This would help in predicting the metabolic fate of the compounds and the efficiency of NO release. For instance, docking studies on related piperidine derivatives have been used to understand their interactions with various receptors and enzymes.
Quantitative Structure-Activity Relationship (QSAR): If a series of analogs with measured biological activities were available, QSAR models could be developed. These models would mathematically correlate the structural features of the compounds with their activity, allowing for the prediction of the potency of new, unsynthesized derivatives.
Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the dynamic behavior of the derivatives and their interactions with biological membranes and enzymes over time, helping to understand their pharmacokinetic profiles.
Through the iterative application of these rational design principles and computational tools, it would be possible to systematically explore the chemical space around this compound and identify derivatives with optimized therapeutic potential.
Preclinical Pharmacological Investigations and Molecular Mechanisms of 4 2 Nitroxyethyl Piperidine
In Vitro Mechanistic Studies
Comprehensive in vitro mechanistic studies are crucial for understanding a compound's pharmacological profile. This involves a variety of assays to determine its interaction with specific biological targets.
Enzyme Inhibition Profiling
Enzyme inhibition assays are used to determine if a compound can block the activity of specific enzymes. For many piperidine-based compounds, this includes enzymes relevant to metabolic diseases and neurological disorders.
α-Glucosidase: This enzyme is a target for anti-diabetic drugs. While various piperidine (B6355638) derivatives have been evaluated as α-glucosidase inhibitors, specific inhibitory data for 4-(2-Nitroxyethyl)piperidine against this enzyme is not documented in the provided search results.
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): These enzymes are key targets in the management of Alzheimer's disease. Many molecules containing a piperidine scaffold have been designed and tested for their ability to inhibit these enzymes. However, specific IC50 values or inhibition constants for this compound are not available.
Inducible Nitric Oxide Synthase (iNOS): Overactivity of iNOS is implicated in inflammatory conditions. While other novel compounds have been assessed as iNOS inhibitors, there is no specific information regarding the effect of this compound on this enzyme.
Receptor Binding Affinity and Selectivity Assessments
Receptor binding assays measure how strongly a compound binds to a specific receptor, which is a key indicator of its potential pharmacological effect.
Dopamine (B1211576) D2 Receptors: The Dopamine D2 receptor is a primary target for antipsychotic medications. Numerous studies have explored the affinity of various piperidine-containing ligands for D2 receptors. Despite this, specific binding affinity data (such as K_i or IC50 values) for this compound at the Dopamine D2 receptor is not available in the provided search results.
NaV1.4 and NaV1.5 Channels: These voltage-gated sodium channels are critical for muscle and cardiac function, respectively. They are important targets for drugs treating cardiac arrhythmias and muscle channelopathies. There is no specific data documenting the interaction or binding affinity of this compound with NaV1.4 or NaV1.5 channels.
Interactions with Nucleic Acid Targets
Some therapeutic agents exert their effects by interacting with bacterial DNA, inhibiting its replication and leading to cell death.
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the primary targets for quinolone antibiotics. Some novel piperidine-containing compounds have been investigated as potential inhibitors of these enzymes. However, there is no evidence to suggest that this compound has been evaluated for its ability to interact with or inhibit DNA gyrase or topoisomerase IV.
Cell-Based Assays for Target Engagement and Cellular Pathway Modulation
Cell-based assays provide a more physiologically relevant context to confirm if a compound can engage its target within a living cell and modulate cellular pathways. These assays are critical to bridge the gap between in vitro biochemical data and in vivo efficacy. Specific studies detailing the use of cell-based assays to evaluate the target engagement or pathway modulation of this compound are not found in the available literature.
In Vivo Animal Model Studies
In vivo studies in animal models are essential to evaluate the physiological effects of a compound and its potential therapeutic utility.
Evaluation of Cardioprotective Effects and Ischemic Postconditioning Mimicry
Given its nature as an organic nitrate (B79036) ester, a class of compounds known for their vasodilatory effects, this compound could theoretically possess cardioprotective properties. However, specific in vivo studies in animal models to evaluate its cardioprotective effects or its ability to mimic ischemic postconditioning have not been identified in the search results. While other piperidine derivatives have been studied for their cardiovascular effects, this data is not directly applicable to this compound.
Assessment of Anti-inflammatory Responses
While direct studies on the anti-inflammatory activity of this compound are not extensively documented, the therapeutic potential can be inferred from research on related piperidine-containing compounds and molecules with similar functional groups. The piperidine scaffold is a common feature in molecules designed for anti-inflammatory purposes. For instance, studies on piperlotines, which are piperidine-derived amides, have shown significant in vivo anti-inflammatory effects in acute inflammation models. scielo.org.mx One derivative containing a trifluoromethyl group demonstrated more potent activity than the standard drug indomethacin. scielo.org.mx Similarly, 4-benzylpiperidine (B145979) has been shown to inhibit protein denaturation and proteinase activity in a dose-dependent manner, suggesting it could be a lead compound for designing new anti-inflammatory drugs. researchgate.net
Furthermore, a novel piperidine derivative, 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596) (EPPP), when complexed with β-cyclodextrin, has been shown to accelerate the resolution of aseptic inflammation induced by heavy metals in animal models. nih.govmurdoch.edu.au This effect was linked to the modulation of regulatory T lymphocyte (Treg) dynamics, specifically by inhibiting their proliferation. nih.govmurdoch.edu.au The nitrooxy moiety of this compound also suggests a potential mechanism for anti-inflammatory action through the release of nitric oxide (NO), similar to nitroaspirin, which exerts anti-inflammatory effects by inhibiting caspases involved in cytokine release.
Investigation of Antimicrobial and Antiviral Potential
The piperidine ring is a key structural motif in many compounds investigated for antimicrobial and antiviral properties. Although specific data for this compound is limited, the broader class of piperidine derivatives has shown considerable promise.
Antimicrobial Activity: Various synthetic piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized piperidine compounds were active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com Piperidin-4-one derivatives have also been reported to possess bactericidal and fungicidal activities. biomedpharmajournal.org Another study highlighted that certain piperidine derivatives exhibited strong inhibitory effects against a range of bacteria including B. cereus, E. coli, S. aureus, and K. pneumoniae. academicjournals.org The nature of the substitutions on the piperidine moiety appears to be crucial for the observed activity. academicjournals.org
The table below summarizes the antimicrobial activity of selected piperidine derivatives from various studies, illustrating the potential of this chemical class.
| Compound/Derivative Class | Target Microorganism(s) | Observed Effect | Reference |
| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.com |
| Piperidin-4-one thiosemicarbazones | Various bacteria and fungi | Good antibacterial activity compared to ampicillin (B1664943) and high antifungal activity. | biomedpharmajournal.org |
| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | B. cereus, E. coli, S. aureus, B. subtilus, P. aurenginosa, Kl. pneumoniae, M. luteus | Strongest inhibitory activity among tested derivatives. | academicjournals.org |
| 2-(1-adamantyl)piperidines | Influenza A virus | Four times more powerful than the reference drug rimantadine. | nih.gov |
Antiviral Potential: The antiviral potential of piperidine derivatives has also been an area of active research. For example, 2-(1-adamantyl)piperidines were found to be potent inhibitors of the influenza A virus. nih.gov The structural similarity of some heterocyclic compounds to nucleobases in DNA and RNA suggests they can act as antimetabolites, which is a promising strategy for designing effective antiviral agents. nih.gov Prodrugs of antiviral medications, such as ganciclovir, have been synthesized as esters to improve bioavailability and have shown markedly enhanced potency against herpes viruses without increased cytotoxicity. nih.gov This ester strategy is structurally relevant to the nitroxyethyl ester of this compound.
Studies on Neurochemical and Motor Activity Effects
The piperidine structure is a fundamental component of many centrally active agents, suggesting that this compound could potentially interact with neurological pathways. Piperidine analogues have been developed as high-affinity ligands for the dopamine transporter (DAT), indicating a role in modulating dopaminergic neurotransmission. Aryl-alkyl substitutions on the piperidine ring are known to modulate CNS activity, as seen in serotonin (B10506)/norepinephrine (B1679862) reuptake inhibitors.
Derivatives of N-(1-phenethyl-4-piperidyl)propanamides have been synthesized and shown to possess high affinity for μ-opioid receptors, acting as agonists and producing analgesic effects in preclinical models. nih.gov The conformation of N-substituents on the piperidine ring is critical for achieving high binding affinity and receptor subtype selectivity. These findings highlight that the piperidine core can be systematically modified to target specific CNS receptors and transporters. The effects of the nitroxyethyl group on these neurochemical interactions would require specific investigation.
Elucidation of Molecular Mechanisms of Action
Allosteric and Orthosteric Binding Mechanisms at Receptors and Enzymes
For example, docking studies of some piperidine derivatives have shown that the piperidine ring can form crucial hydrogen bonds with amino acid residues, such as D555 in amine oxidase E, indicating a direct interaction at an enzyme's active site. Other piperidine-based compounds act as inhibitors of enzymes like steroid-5α-reductase, with inhibitory potency depending on the N-substituents. nih.gov
In the context of receptors, the piperidine ring is essential for the activity of certain EP2 receptor potentiators; replacing it with other cyclic amines like morpholine (B109124) or piperazine (B1678402) can abolish activity, highlighting the importance of the ring's specific steric and electronic profile. Derivatives have also been designed as high-affinity ligands for opioid and imidazoline (B1206853) receptors. nih.gov These examples demonstrate that the piperidine core can anchor a molecule to a target, while appended functional groups fine-tune the affinity and selectivity, engaging in either direct competitive (orthosteric) or modulatory (allosteric) binding.
Exploration of Multi-target Pharmacology and Synergy
The combination of a piperidine scaffold with a nitric oxide-donating group in this compound opens the possibility for multi-target pharmacology. This approach involves a single molecule designed to interact with multiple biological targets, potentially leading to synergistic therapeutic effects.
The piperidine core itself is a well-established pharmacophore found in drugs targeting a wide array of receptors and enzymes. There is growing interest in developing single molecules that combine multiple pharmacological activities. For instance, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been explored as potential multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1 simultaneously. The biological activities of these compounds are thought to derive from the collaborative inhibition of these multiple targets. The piperidine structure is also found in compounds designed as dual-target ligands, such as those acting on both histamine (B1213489) H3 receptors and cholinesterases to enhance cholinergic neurotransmission for potential use in neurodegenerative diseases.
The dual functionality of this compound—actions derived from the piperidine core and the effects of NO release—could theoretically produce synergistic outcomes. For example, the vasodilatory effect of NO could complement the action of the piperidine moiety at a separate cardiovascular or neurological target.
Prodrug Design Strategies Incorporating the 4 2 Nitroxyethyl Piperidine Scaffold
Rationale for Prodrug Application in Research
The use of a prodrug strategy in preclinical research is a well-established method to address a variety of challenges that can hinder the development of promising drug candidates. humanjournals.comnih.govijpcbs.com By masking certain functional groups of a parent molecule, a prodrug can exhibit improved pharmaceutical properties, leading to enhanced performance in preclinical studies. pharmacologycanada.orgresearchgate.net
Overcoming Pharmaceutical Challenges for Preclinical Development
A primary motivation for employing a prodrug approach is to overcome pharmaceutical hurdles that can prevent a compound from advancing through preclinical development. nih.govnih.gov These challenges often relate to a drug's physicochemical properties, which can impact its formulation, stability, and ultimately, its therapeutic potential.
Key pharmaceutical challenges addressed by prodrug design include:
Poor Aqueous Solubility: Many drug candidates exhibit low water solubility, which can limit their formulation options, particularly for intravenous administration, and can lead to poor absorption. nih.govmdpi.com The prodrug approach can enhance a drug's solubility by introducing hydrophilic moieties. nih.gov
Chemical Instability: Some molecules are chemically unstable, which can compromise their shelf-life and efficacy. ijpcbs.com A prodrug can be designed to be more stable under specific conditions and then release the active drug at the target site. ijpcbs.com
Low Lipophilicity: The ability of a drug to permeate biological membranes is often dependent on its lipophilicity. ijpcbs.com Prodrugs can be designed to have optimal lipophilicity for improved absorption and distribution. pharmacologycanada.org
Modulating Pharmacokinetic and Pharmacodynamic Profiles in Animal Models
The prodrug strategy is a versatile tool for modifying the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a compound in animal models. pharmacologycanada.orgresearchgate.net This allows researchers to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its therapeutic effect. pharmacologycanada.orgijnrd.org
Key modulations achieved through prodrug design include:
Improved Bioavailability: By enhancing absorption and reducing presystemic metabolism, prodrugs can significantly increase the bioavailability of the parent drug. humanjournals.compharmacologycanada.org For instance, the bioavailability of ampicillin (B1664943) was increased from 32-55% to 87-94% through the use of its prodrug, pivampicillin. pharmacologycanada.org
Targeted Drug Delivery: Prodrugs can be designed to be activated at specific sites in the body, such as tumor tissues, thereby increasing the concentration of the active drug at the desired location and minimizing off-target effects. nih.govfrontiersin.org
Sustained Release: Some prodrugs are designed for slow conversion to the active drug, resulting in a sustained therapeutic effect and potentially reducing the frequency of administration. mdpi.com
Bioactivation Mechanisms of Nitrate (B79036) Ester Prodrugs
Nitrate esters, such as those that could be formed with the 4-(2-nitroxyethyl)piperidine scaffold, are a class of compounds that can act as prodrugs, releasing nitric oxide (NO) upon bioactivation. nih.gov NO is a key signaling molecule involved in various physiological processes. The release of NO from nitrate esters is often mediated by specific enzymes or can be triggered by external stimuli.
Enzyme-Mediated Bioactivation (e.g., Nitroreductase, Esterase Activity)
The bioactivation of nitrate ester prodrugs is frequently dependent on the activity of specific enzymes within the body. nih.govcollectionscanada.gc.ca This enzymatic conversion is a key step in releasing the active therapeutic agent.
Nitroreductases: These enzymes are particularly important in the activation of prodrugs in hypoxic (low oxygen) environments, which are often characteristic of solid tumors. mdpi.com Nitroreductases can reduce the nitro group of a prodrug, initiating a cascade of reactions that leads to the release of the active drug.
Esterases: Esterases are a broad class of enzymes that hydrolyze esters. nih.gov A nitrate ester prodrug can be designed to be a substrate for esterases, which would cleave the ester bond and release the active drug. nih.gov For example, a NONOate prodrug was developed to release NO following esterase activity within cells. nih.gov
Mitochondrial Aldehyde Dehydrogenase (mtALDH): This enzyme has been identified as a key player in the bioactivation of nitroglycerin (GTN), a well-known organic nitrate. nih.gov
Stimuli-Responsive Release Mechanisms (e.g., Light-Activated, Hypoxia-Activated)
In addition to enzymatic activation, the release of the active drug from a prodrug can be triggered by specific internal or external stimuli. This approach allows for greater control over the time and location of drug release.
Light-Activated Release: Light can be used as an external trigger to activate a prodrug. nih.gov This is often achieved by incorporating a photolabile protecting group into the prodrug's structure. Upon exposure to light of a specific wavelength, this group is cleaved, releasing the active drug. nih.gov Near-infrared (NIR) light is often preferred due to its deeper tissue penetration. nih.gov
Hypoxia-Activated Release: The low oxygen environment of tumors can be exploited for targeted drug release. mdpi.comfrontiersin.org Prodrugs containing hypoxia-sensitive moieties, such as nitroaromatic groups, can be selectively reduced and activated in these environments, leading to the localized release of the therapeutic agent. mdpi.com
Design and Synthesis of Prodrug Conjugates Based on the Scaffold
The design and synthesis of prodrugs based on the this compound scaffold would involve chemically modifying the parent molecule to create a new compound with improved properties. The synthesis strategy would depend on the desired characteristics of the prodrug and the specific functional groups available for modification on the parent drug.
A general approach to synthesizing a prodrug conjugate involves linking the parent drug to a promoiety through a cleavable linker. The choice of promoiety and linker is crucial for determining the prodrug's solubility, stability, and activation mechanism. For example, amino acid esters have been used to improve the aqueous solubility of a parent drug and can be cleaved by cellular enzymes. nih.gov
The synthesis of a hypothetical prodrug of a drug containing a carboxylic acid function could involve an esterification reaction with the hydroxyl group of 4-(2-hydroxyethyl)piperidine, followed by nitration to install the nitroxy group. The specific reaction conditions would need to be optimized to ensure efficient conversion and purification of the final prodrug conjugate.
Below is a hypothetical table illustrating potential prodrug conjugates of a generic parent drug with a carboxylic acid moiety, linked to the this compound scaffold.
| Prodrug Conjugate | Parent Drug | Linker | Promoieties | Potential Activation Mechanism |
| Example 1 | Carboxylic Acid Drug | Ester | This compound | Esterase cleavage, Nitroreductase reduction |
| Example 2 | Carboxylic Acid Drug | Amide | This compound | Amidases, Nitroreductase reduction |
Table 1: Hypothetical Prodrug Conjugates
Linker Chemistry for Controlled Active Moiety Release
The strategic design of linker chemistry is paramount in the development of prodrugs incorporating the this compound scaffold. The primary objective is to ensure the stable covalent attachment of this nitric oxide (NO)-donating moiety to a parent drug and to control its release at the desired site of action. The most prevalent linker strategy for attaching the nitrooxyethyl group involves the formation of an ester linkage.
In this approach, the hydroxyl group of a precursor molecule, such as 4-(2-hydroxyethyl)piperidine, is first nitrated to form the 2-nitroxyethyl group. This NO-donating fragment is then typically coupled to a carboxylic acid group on the parent drug molecule, forming a nitrooxyethyl ester prodrug. researchgate.netnih.gov The cleavage of this ester bond in vivo, mediated by ubiquitous esterase enzymes present in plasma and various tissues, leads to the release of the parent drug and the 4-(2-hydroxyethyl)piperidine nitrate metabolite. researchgate.netnih.gov
The rate of hydrolysis of the ester linker, and consequently the release of the active drug and the NO-donating species, can be modulated by several factors. These include the steric and electronic environment around the ester bond. For instance, the presence of bulky groups near the ester linkage can hinder enzymatic access, thereby slowing down the rate of hydrolysis and prolonging the release of the active components.
Research on various nitrooxyethyl ester prodrugs has demonstrated that the release of nitric oxide is often triggered by interaction with systemic thiols, such as L-cysteine. researchgate.netnih.gov This suggests a bio-reductive activation mechanism for the release of NO from the nitrooxyethyl moiety following the initial esterase-mediated cleavage of the prodrug.
A study on nitrooxyethyl ester prodrugs of (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic acids showed that these compounds released low amounts of NO in a phosphate (B84403) buffer at physiological pH (1.0–4.8%). However, the release was moderately higher (7.6–10.1%) in the presence of L-cysteine, supporting the role of thiols in the NO-release mechanism. nih.gov In contrast, diazen-1-ium-1,2-diolate-based NO-donating prodrugs showed a significantly higher percentage of NO release in the presence of rat serum (76.2–83.0%), indicating a primary release mechanism dependent on serum esterases. nih.gov
This highlights the versatility of linker chemistry in fine-tuning the release profile of the active moiety. By selecting the appropriate linker and considering the enzymatic and chemical environment at the target site, the release of the parent drug and the NO-donating scaffold can be controlled to achieve the desired therapeutic effect.
Table 1: Comparison of NO Release from Different Prodrug Linkages
| Prodrug Type | Release Condition | Percentage of NO Released | Primary Release Mechanism | Reference |
| Nitrooxyethyl Ester | Phosphate Buffer (pH 7.4) | 1.0–4.8% | Chemical (slow) | nih.gov |
| Nitrooxyethyl Ester | In the presence of L-cysteine | 7.6–10.1% | Thiol-mediated | nih.gov |
| Diazen-1-ium-1,2-diolate Ester | In the presence of rat serum | 76.2–83.0% | Esterase-mediated | nih.gov |
Hybrid Prodrug Systems with Multiple Bioactive Components
A prominent application of this strategy is the development of NO-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs). wikipedia.org Conventional NSAIDs are associated with gastrointestinal toxicity, which is partly due to the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in the production of gastroprotective prostaglandins. By covalently linking an NO-donating moiety, such as the one derived from this compound, to an NSAID, the resulting hybrid prodrug can deliver the anti-inflammatory benefits of the NSAID while the released NO helps to protect the gastric mucosa. nih.govwikipedia.org
Similarly, hybrid prodrugs of antidiabetic drugs have been developed. For instance, a nitrooxyethyl moiety has been attached to the carboxylic acid group of nateglinide (B44641) and meglitinide, which are used to treat type II diabetes. bohrium.com These hybrid prodrugs were designed to not only manage blood glucose levels but also to provide the beneficial cardiovascular effects of NO, which can be particularly advantageous for diabetic patients who are at a higher risk of cardiovascular complications. bohrium.com In vivo studies in rats demonstrated that these hybrid prodrugs exhibited both antihyperglycemic activity and beneficial hypotensive properties. bohrium.com
Another innovative example is the development of NO-releasing prodrugs of efaproxiral, an allosteric effector of hemoglobin that enhances oxygen release to tissues. nih.govacs.org By attaching a nitrooxyethyl moiety to efaproxiral, the resulting hybrid prodrug combines the oxygen-sensitizing effect of the parent drug with the vasodilatory action of NO. nih.govacs.org This dual action is intended to improve tissue oxygenation in ischemic conditions more effectively than either component alone. nih.gov
The design of these hybrid systems typically involves an ester linkage between the this compound scaffold (or a similar nitrooxyalkyl group) and a functional group (commonly a carboxylic acid) on the parent drug. researchgate.netnih.govbohrium.com Upon administration, enzymatic cleavage of the linker releases the parent drug and the NO-donating fragment, allowing them to exert their respective pharmacological effects. researchgate.netnih.gov
Table 2: Examples of Hybrid Prodrug Systems with a Nitrooxyethyl Moiety
| Parent Drug Class | Example Parent Drug | Therapeutic Goal of Hybridization | Linkage Type | Reference |
| Anti-inflammatory | (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic acids | Reduce gastrointestinal toxicity of the parent drug | Ester | researchgate.netnih.gov |
| Antidiabetic | Nateglinide, Meglitinide | Combine antihyperglycemic and cardiovascular benefits | Ester | bohrium.com |
| Hemoglobin Modifier | Efaproxiral | Enhance tissue oxygenation through dual mechanisms | Ester | nih.govacs.org |
| Anti-inflammatory | Ibuprofen | Reduce gastrointestinal toxicity and enhance anti-inflammatory effect | Ester | researchgate.net |
Future Directions and Research Perspectives
Exploration of Novel Biological Targets for Piperidine-Nitrate Ester Hybrids
The versatility of the piperidine (B6355638) ring, a common element in many pharmaceuticals and alkaloids, allows for its incorporation into molecules targeting a wide array of biological systems. ontosight.ainih.govwikipedia.org The hybridization of this scaffold with a nitrate (B79036) ester moiety, a known vasodilator, suggests that these new chemical entities could be engineered to interact with novel biological targets beyond traditional cardiovascular applications.
Researchers are exploring the design of hybrid molecules where the piperidine portion directs the compound to a specific biological target, and the nitrate ester provides a localized release of nitric oxide (NO) to modulate the target's environment or activity. This dual-action approach could be beneficial in various therapeutic areas.
Oncological Targets: The development of NO-donating hybrids for cancer therapy is a burgeoning field. rsc.org Studies have shown that linking NO-donating groups, such as nitrate esters, to moieties like chalcones can result in hybrids with significant activity against cancer cell lines. rsc.org Future research could focus on designing piperidine-nitrate ester hybrids that target specific oncological pathways. For instance, the piperidine moiety could be designed to inhibit enzymes crucial for cancer cell proliferation or survival, such as histone lysine-specific demethylase 1 (LSD1) or protein kinases, while the NO release could induce apoptosis or overcome drug resistance. rsc.orgclinmedkaz.org
Central Nervous System (CNS) Targets: Piperidine derivatives are well-established as modulators of CNS activity, acting on targets like serotonin (B10506) and norepinephrine (B1679862) reuptake transporters and sigma receptors. rsc.org A hybrid approach could involve a piperidine structure targeting a specific CNS receptor, such as the histamine (B1213489) H3 receptor (H3R), combined with the neuroprotective effects of NO. acs.orgnih.gov This could lead to novel treatments for neurodegenerative diseases or complex pain conditions by simultaneously modulating neurotransmission and providing vascular and cellular protection. acs.orgresearchgate.net
Inflammatory and Immunological Targets: The anti-inflammatory properties of NO are well-documented. Piperidine-nitrate ester hybrids could be developed to target key enzymes in inflammatory pathways, such as p38 MAP kinase. clinmedkaz.org The piperidine component would provide specific inhibition, while the NO would contribute to reducing inflammation, offering a dual-pronged attack on inflammatory diseases.
Table 1: Potential Biological Targets for Piperidine-Nitrate Ester Hybrids
| Therapeutic Area | Potential Target Class | Specific Examples | Rationale for Hybridization |
|---|---|---|---|
| Oncology | Enzymes, Kinases | Histone Demethylases (LSD1), PI3K/mTOR, EGFR, BRAF | Piperidine moiety for specific enzyme inhibition; NO for inducing apoptosis and anti-proliferative effects. rsc.orgnih.gov |
| CNS Disorders | Receptors, Transporters | Sigma-1 Receptor (S1R), Histamine H3 Receptor (H3R), Serotonin/Norepinephrine Transporters | Piperidine for targeted receptor modulation; NO for neuroprotection and improved cerebral blood flow. rsc.orgacs.org |
| Inflammatory Diseases | Kinases | p38 MAP Kinase | Piperidine for specific kinase inhibition; NO for anti-inflammatory and immunomodulatory effects. clinmedkaz.org |
| Infectious Diseases | Proteases | HIV-1 Protease, Coronavirus 3CL Protease | Piperidine scaffold to fit into the active site of viral proteases; NO to potentially disrupt viral replication or host response. clinmedkaz.org |
Development of Advanced Analytical Methodologies for Detection and Quantification in Biological Matrices
As piperidine-nitrate ester hybrids progress through preclinical and potentially clinical development, the need for sensitive and specific analytical methods to measure their concentrations in complex biological matrices like blood, plasma, and tissues becomes paramount. While basic characterization methods are standard, advanced methodologies are required for pharmacokinetic and metabolic studies.
The leading technique for the quantitative analysis of small molecule drugs and their metabolites in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity, specificity, and throughput. For a compound like 4-(2-nitroxyethyl)piperidine, an LC-MS/MS method would typically be employed using an electrospray ionization (ESI) source. researchgate.net Given the presence of the basic piperidine nitrogen, positive ionization mode would likely provide the best sensitivity for the parent compound and its metabolites. The multiple reaction monitoring (MRM) mode in tandem mass spectrometry ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. researchgate.net
Future research in this area should focus on:
High-Throughput Methods: Developing rapid LC-MS/MS methods capable of analyzing large numbers of samples generated from preclinical pharmacokinetic studies.
Metabolite Identification: Using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap MS) to identify and characterize the metabolic fate of the piperidine-nitrate ester hybrids in vivo. This is crucial for understanding the compound's clearance mechanisms and identifying any potentially active or toxic metabolites.
Matrix Effect Evaluation: Thoroughly investigating and mitigating matrix effects in different biological tissues to ensure the accuracy and reliability of the quantitative data. science.gov
Chiral Separation: For hybrids that are chiral, developing specific chiral chromatography methods to quantify individual enantiomers, as they may have different pharmacological and toxicological profiles. researchgate.net
Table 2: Advanced Analytical Techniques for Biological Matrix Analysis
| Technique | Application | Advantages |
|---|---|---|
| LC-MS/MS | Quantification in plasma, urine, tissue | High sensitivity, high specificity, high throughput. researchgate.net |
| High-Resolution MS (Q-TOF, Orbitrap) | Metabolite identification and structural elucidation | Accurate mass measurement, enabling the determination of elemental composition. |
| Chiral Chromatography | Separation and quantification of enantiomers | Allows for stereoselective pharmacokinetic and pharmacodynamic studies. researchgate.net |
Integration of Computational Chemistry in Lead Optimization and Mechanism Prediction
Computational chemistry and computer-aided drug design (CADD) are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new therapeutic agents. nih.govijpbs.net For piperidine-nitrate ester hybrids, these in silico approaches can be pivotal in refining lead compounds and predicting their mechanisms of action.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of a hybrid molecule. rsc.org This allows medicinal chemists to design modifications to the piperidine scaffold or the linker to the nitrate ester to improve interactions with key amino acid residues in the target's binding site, thereby enhancing potency and selectivity. rsc.orgnih.gov
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are highly valuable. nih.govunimi.it
QSAR: By building mathematical models that correlate the structural features of a series of hybrid compounds with their biological activity, QSAR can predict the potency of newly designed molecules and guide the selection of substituents on the piperidine ring to optimize activity. researchgate.net
Pharmacophore Modeling: This approach identifies the essential steric and electronic features required for a molecule to interact with a specific target. nih.govunimi.it A pharmacophore model for a series of active piperidine-nitrate esters can be used to screen virtual libraries for new, structurally diverse compounds with a high probability of being active.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the hybrid molecule within the biological target's binding site over time. This can reveal crucial information about the stability of the binding pose and the key interactions that are maintained, helping to explain the mechanism of action at an atomic level. rsc.org
The integration of these computational strategies into the drug discovery pipeline for piperidine-nitrate ester hybrids will accelerate the Design-Make-Test-Analyze (DMTA) cycle, facilitating more efficient lead optimization and a deeper understanding of their therapeutic potential. chemrxiv.org
Synergistic Effects of Piperidine-Nitrate Ester Hybrid Structures in Preclinical Models
A primary rationale for developing hybrid molecules is the potential for synergistic or additive pharmacological effects, where the combined action of the two moieties is greater than the sum of their individual effects. rsc.org For piperidine-nitrate ester hybrids, this synergy could manifest in several ways in preclinical models.
Recent studies on dual-target ligands highlight this potential. For example, research on compounds that act as both histamine H3 receptor (H3R) antagonists and sigma-1 receptor (σ1R) ligands has shown promise in treating complex conditions like neuropathic pain. acs.orgnih.govresearchgate.net In these cases, the piperidine core is often a critical structural feature for achieving dual activity. acs.orgnih.gov The simultaneous modulation of two different pain-related targets can lead to enhanced analgesic efficacy compared to a single-target agent.
In the context of this compound and related hybrids, preclinical studies should be designed to investigate potential synergies:
Cardiovascular Models: In models of hypertension or heart failure, the piperidine moiety could be designed to provide a secondary cardiovascular benefit (e.g., beta-blockade, calcium channel modulation) that complements the vasodilatory action of the NO released from the nitrate ester.
Oncology Models: In animal models of cancer, a hybrid could combine the cytotoxic or anti-proliferative effect of a piperidine-targeted pathway with the ability of NO to sensitize tumors to therapy or inhibit angiogenesis. rsc.org
Neurological Models: In models of stroke or neurodegenerative disease, the neuroprotective effects of NO could work in concert with a piperidine moiety that targets a specific receptor or enzyme involved in the disease pathology. nih.gov
The design of these preclinical studies would involve comparing the hybrid molecule against each of its individual components (the piperidine pharmacophore alone and a simple nitrate ester) as well as their co-administration. Demonstrating a clear synergistic effect in a relevant disease model would be a significant step toward validating the therapeutic potential of this hybrid drug strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
